molecular formula C10H13ClN2O B12467909 (2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

(2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride

Cat. No.: B12467909
M. Wt: 212.67 g/mol
InChI Key: KMWOYOUXENCOSJ-UHFFFAOYSA-N
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Description

(2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a prop-2-enoyl chloride group attached to a pyrazole ring, which is further substituted with ethyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

    Substitution reactions: The pyrazole ring is then alkylated with ethyl and methyl groups using appropriate alkylating agents.

    Introduction of the prop-2-enoyl chloride group: This step involves the reaction of the substituted pyrazole with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.

    Addition reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.

    Addition reactions: Reagents such as hydrogen halides, water, or alcohols can be used under acidic or basic conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Amides, esters, and thioesters: Formed through nucleophilic substitution.

    Hydroxy and alkoxy derivatives: Formed through addition reactions.

    Oxidized or reduced derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

(2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1-methyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
  • (2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl bromide
  • (2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl fluoride

Uniqueness

(2E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the prop-2-enoyl chloride group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-4-13-8(3)9(7(2)12-13)5-6-10(11)14/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOYOUXENCOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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